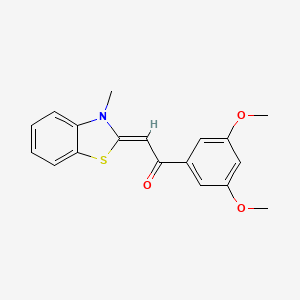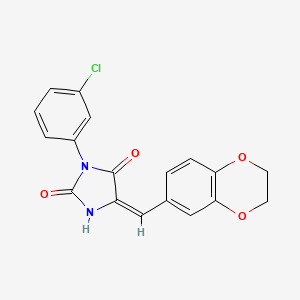
N-(5-bromo-2-pyridinyl)-4-butylbenzamide
Overview
Description
N-(5-bromo-2-pyridinyl)-4-butylbenzamide, also known as BPIP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPIP belongs to the family of benzamides and is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP).
Mechanism of Action
N-(5-bromo-2-pyridinyl)-4-butylbenzamide exerts its pharmacological effects by inhibiting the activity of PARP, an enzyme that is involved in DNA repair and cell death. PARP inhibition by N-(5-bromo-2-pyridinyl)-4-butylbenzamide leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment. Furthermore, PARP inhibition by N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been shown to reduce the production of inflammatory cytokines and the activation of immune cells, leading to its anti-inflammatory effects. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins and oxidative stress in the brain.
Biochemical and Physiological Effects
N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been shown to have several biochemical and physiological effects, including PARP inhibition, anti-inflammatory effects, and neuroprotective effects. PARP inhibition by N-(5-bromo-2-pyridinyl)-4-butylbenzamide leads to the accumulation of DNA damage, which enhances the efficacy of chemotherapy and radiation therapy in cancer treatment. Furthermore, N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been shown to reduce the production of inflammatory cytokines and the activation of immune cells, leading to its anti-inflammatory effects. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has also been shown to have neuroprotective effects by reducing the accumulation of toxic proteins and oxidative stress in the brain.
Advantages and Limitations for Lab Experiments
N-(5-bromo-2-pyridinyl)-4-butylbenzamide has several advantages for lab experiments, including its potent PARP inhibition activity, anti-inflammatory effects, and neuroprotective effects. However, N-(5-bromo-2-pyridinyl)-4-butylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-butylbenzamide, including its potential therapeutic applications in cancer, inflammatory disorders, and neurodegenerative diseases. Furthermore, future studies should focus on optimizing the synthesis of N-(5-bromo-2-pyridinyl)-4-butylbenzamide to improve its yield and solubility. Additionally, further studies are needed to investigate the potential toxicity of N-(5-bromo-2-pyridinyl)-4-butylbenzamide at high concentrations and its potential interactions with other drugs. Finally, future studies should investigate the potential of N-(5-bromo-2-pyridinyl)-4-butylbenzamide as a diagnostic tool for various diseases.
Conclusion
In conclusion, N-(5-bromo-2-pyridinyl)-4-butylbenzamide, or N-(5-bromo-2-pyridinyl)-4-butylbenzamide, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. N-(5-bromo-2-pyridinyl)-4-butylbenzamide exerts its pharmacological effects by inhibiting the activity of PARP, an enzyme that is involved in DNA repair and cell death. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has several advantages for lab experiments, including its potent PARP inhibition activity, anti-inflammatory effects, and neuroprotective effects. However, N-(5-bromo-2-pyridinyl)-4-butylbenzamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations. There are several future directions for research on N-(5-bromo-2-pyridinyl)-4-butylbenzamide, including its potential therapeutic applications, optimizing its synthesis, investigating its toxicity, and potential interactions with other drugs, and its potential as a diagnostic tool for various diseases.
Scientific Research Applications
N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. PARP is an enzyme that plays a crucial role in DNA repair, and its inhibition by N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. N-(5-bromo-2-pyridinyl)-4-butylbenzamide has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of immune cells. Furthermore, N-(5-bromo-2-pyridinyl)-4-butylbenzamide has been studied for its potential neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(5-bromopyridin-2-yl)-4-butylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O/c1-2-3-4-12-5-7-13(8-6-12)16(20)19-15-10-9-14(17)11-18-15/h5-11H,2-4H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYCYMIEOUDDSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenyl)ethyl]-N'-(2,2,6,6-tetramethyl-4-piperidinyl)ethanediamide](/img/structure/B4722420.png)
![5-{5-bromo-2-[2-(2-chlorophenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4722424.png)
![methyl 5-[(dimethylamino)carbonyl]-2-[(N,N-dimethylglycyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4722426.png)
![4-({3-[(cyclopropylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4722433.png)
![2-amino-6-(1,1-dimethylpropyl)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4722438.png)



![N-(3-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B4722487.png)

![2-({5-[(2-chloro-5-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclopropylacetamide](/img/structure/B4722518.png)
![5-bromo-N-{[4-(4-phenyl-1,3-thiazol-2-yl)-1-piperazinyl]carbonothioyl}nicotinamide](/img/structure/B4722519.png)
![ethyl 4-[({[4-(1-pyrrolidinylmethyl)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B4722523.png)
